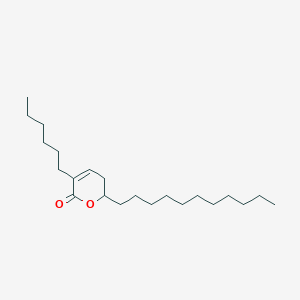

5-Hexyl-2-undecyl-2,3-dihydropyran-6-one

Description

Overview of Dihydropyranone Chemical Scaffolds in Synthetic Organic Chemistry

Dihydropyranone scaffolds are integral components of a wide array of natural products and pharmacologically active compounds. nih.govresearchgate.net Their inherent chemical functionalities, including a lactone, a double bond, and often chiral centers, provide multiple points for chemical modification and elaboration. This makes them valuable precursors for the synthesis of more complex molecular architectures. Synthetic chemists have developed a variety of methods to construct the dihydropyranone ring, including hetero-Diels-Alder reactions, ring-closing metathesis, and various cyclization strategies. mdpi.com Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the stereoselective synthesis of dihydropyranone derivatives. chalmers.senih.gov

Stereochemical Considerations and Chirality in Dihydropyranone Systems, with Emphasis on (2S)-5-Hexyl-2-undecyl-2,3-dihydropyran-6-one

The biological activity of molecules is often intrinsically linked to their three-dimensional structure. Dihydropyranone systems can possess multiple stereocenters, leading to the existence of various stereoisomers. The precise control of this stereochemistry during synthesis is therefore of paramount importance.

In the context of 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one, the chirality at the C2 position is crucial. The (2S) enantiomer, systematically named (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one, is a key chiral intermediate in the synthesis of Orlistat. researchgate.netlgcstandards.combiosynth.com The synthesis of this specific enantiomer requires stereoselective methods to ensure the desired biological activity of the final drug product. Asymmetric synthesis strategies, such as those employing chiral catalysts or auxiliaries, are employed to achieve high enantiomeric purity. nih.gov

| Property | Value |

| IUPAC Name | (2S)-5-Hexyl-2-undecyl-2,3-dihydropyran-6-one |

| Synonyms | (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one |

| CAS Number | 130676-64-1 |

| Molecular Formula | C22H40O2 |

| Molecular Weight | 336.56 g/mol |

Historical Context of Dihydropyranone Synthesis and Reactivity Research

Research into the synthesis of dihydropyranones has evolved significantly over the decades. Early methods often involved multi-step sequences with limited stereocontrol. The advent of modern synthetic methodologies, including transition metal catalysis and organocatalysis, has revolutionized the field. For instance, the development of enantioselective hetero-Diels-Alder reactions provided a powerful means to construct chiral dihydropyranones. More recently, the use of N-heterocyclic carbenes has enabled novel and highly stereoselective annulation reactions to form these important scaffolds. mdpi.comchalmers.se The pursuit of efficient and stereoselective syntheses of dihydropyranones has been a continuous theme, driven by their importance as synthetic intermediates.

Interdisciplinary Relevance of this compound in Contemporary Chemical Research

The primary significance of this compound in contemporary research lies in its role as a crucial building block for the synthesis of Orlistat. chimia.chresearchgate.net Orlistat is a potent inhibitor of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats. nih.gov By inhibiting these enzymes, Orlistat reduces the absorption of fat from the diet, making it an effective therapeutic agent for the management of obesity.

The synthesis of Orlistat from this dihydropyranone intermediate involves several subsequent chemical transformations that build upon the core heterocyclic structure. The demand for Orlistat as a pharmaceutical has spurred significant research into efficient and scalable synthetic routes, with a strong emphasis on the stereoselective synthesis of the (2S)-5-Hexyl-2-undecyl-2,3-dihydropyran-6-one intermediate. researchgate.net This highlights the interdisciplinary nature of this research, bridging synthetic organic chemistry with medicinal chemistry and pharmaceutical science.

Structure

3D Structure

Properties

IUPAC Name |

5-hexyl-2-undecyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-3-5-7-9-10-11-12-13-15-17-21-19-18-20(22(23)24-21)16-14-8-6-4-2/h18,21H,3-17,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTFVBMYNOKWQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CC=C(C(=O)O1)CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hexyl 2 Undecyl 2,3 Dihydropyran 6 One and Analogues

Dehydration-Based Cyclization Approaches for Dihydropyranone Ring Formation

Dehydration-based cyclization represents a direct and atom-economical approach to the formation of the dihydropyranone ring. This strategy typically involves the intramolecular condensation of a precursor molecule containing both a hydroxyl and a carboxylic acid or ester functionality, with the elimination of a water molecule to forge the heterocyclic ring.

Catalyst-Mediated Dehydration of Tetrahydrofurfuryl Alcohol Derivatives

One notable pathway involves the catalyst-mediated dehydration and rearrangement of tetrahydrofurfuryl alcohol derivatives. While not a direct synthesis of the title compound, this method provides a foundational approach to forming pyran rings. The gas-phase dehydration of tetrahydrofurfuryl alcohol over solid acid catalysts like γ-Al2O3 has been shown to yield 3,4-2H-dihydropyran with high efficiency. The high catalytic activity and selectivity are often correlated with a high ratio of Lewis to Brønsted acid sites on the catalyst surface. Although this specific reaction does not install the alkyl substituents and the ketone functionality of the target molecule, it establishes the principle of forming the dihydropyran core through a dehydration-driven ring expansion. Further functionalization would be necessary to arrive at the desired 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one.

Multicomponent Reaction Strategies in Dihydropyranone Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single pot from three or more starting materials. These reactions are highly convergent and often proceed with high atom economy and efficiency, making them attractive for the synthesis of dihydropyranone scaffolds.

Knoevenagel Condensation-Initiated Cycloadditions

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. This reaction can serve as the entry point into a cascade sequence for the synthesis of dihydropyranones. In a typical sequence, the Knoevenagel adduct, an α,β-unsaturated system, can then participate in a subsequent cycloaddition or cyclization step. For the synthesis of analogues of the target compound, a long-chain aldehyde such as undecanal (B90771) could react with a β-ketoester containing a hexyl group. The resulting Knoevenagel product would be a highly functionalized intermediate primed for intramolecular cyclization to form the dihydropyranone ring. The choice of base and reaction conditions is crucial to control the reaction pathway and avoid undesired side reactions.

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| Aldehyde/Ketone | Active Methylene Compound | Basic Amine | α,β-Unsaturated Ketone | wikipedia.org |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Enone |

Michael Addition Pathways to Dihydropyranone Rings

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental reaction in organic synthesis and provides a viable route to dihydropyranone precursors. In the context of synthesizing this compound analogues, a Michael donor, such as a malonate ester bearing a hexyl substituent, could be added to an α,β-unsaturated ketone or aldehyde derived from undecanal. This 1,4-addition creates a 1,5-dicarbonyl intermediate which can then undergo an intramolecular aldol (B89426) condensation or lactonization to furnish the dihydropyranone ring. The stereoselectivity of the Michael addition can often be controlled through the use of chiral catalysts, enabling the synthesis of enantiomerically enriched dihydropyranones. For instance, the addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones occurs with high stereoselectivity, demonstrating the utility of Michael addition in constructing substituted pyranone rings. nih.gov

| Michael Donor | Michael Acceptor | Product | Ref. |

| Enolate/Nucleophile | α,β-Unsaturated Carbonyl | Michael Adduct | wikipedia.org |

| Malonates/β-Ketoesters | α,β-Unsaturated Ketones | δ-Ketoesters | nih.gov |

Combined Knoevenagel-Michael-Cyclization Sequences

A particularly elegant and efficient approach involves the combination of Knoevenagel condensation and Michael addition in a one-pot domino or tandem sequence. These reactions often proceed through a Knoevenagel condensation to form an electron-deficient alkene in situ, which then acts as a Michael acceptor for another nucleophile present in the reaction mixture. The resulting intermediate is then perfectly poised for an intramolecular cyclization to yield a highly substituted dihydropyranone. For example, a three-component reaction between an aldehyde, an active methylene compound, and a 1,3-dicarbonyl compound can lead to complex dihydropyranone structures. The initial Knoevenagel condensation between the aldehyde and the active methylene compound is followed by a Michael addition of the 1,3-dicarbonyl compound, and subsequent intramolecular cyclization and dehydration affords the final product. The application of such a sequence to long-chain aliphatic aldehydes and functionalized methylene compounds could provide a direct route to the target molecule and its analogues.

Cycloaddition Reactions for 2,3-Dihydropyran-6-one Construction

Cycloaddition reactions, particularly the Diels-Alder reaction, are among the most powerful methods for the construction of six-membered rings with high stereocontrol. The hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, is especially relevant for the synthesis of dihydropyranone rings. In this approach, an electron-rich diene reacts with a dienophile containing a carbonyl group. For the synthesis of a 5,2-disubstituted dihydropyranone, a suitably substituted 1,3-butadiene (B125203) could react with an α,β-unsaturated carbonyl compound. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile, allowing for the controlled synthesis of specific isomers. While specific examples leading directly to this compound are not prevalent in the literature, the general applicability of the Diels-Alder reaction suggests its potential as a viable synthetic route.

| Diene | Dienophile | Reaction Type | Product | Ref. |

| 1,3-Butadiene | Ethylene | [4+2] Cycloaddition | Cyclohexene | researchgate.net |

| Conjugated Diene | Pi Bond (Dienophile) | [4+2] Cycloaddition | Six-membered Ring | masterorganicchemistry.com |

Hetero-Diels-Alder Reactions in Lactone Formation

The hetero-Diels-Alder (HDA) reaction is a versatile and powerful tool for the synthesis of six-membered heterocycles, including the dihydropyran ring system that forms the core of δ-lactones. wikipedia.org This reaction is a variation of the classic Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, such as oxygen or nitrogen. wikipedia.orgorganic-chemistry.org In the context of dihydropyranone synthesis, an oxo-Diels-Alder reaction, where a carbonyl group reacts with a diene, can yield the dihydropyran ring directly. wikipedia.org

These cycloadditions provide a reliable method for forming six-membered rings with good control over regio- and stereochemical outcomes. wikipedia.org For instance, reactions of 1-alkoxy-1-amino-1,3-butadienes with various electron-deficient dienophiles under mild conditions can produce 6-substituted 5,6-dihydropyran-2-ones. nih.govorganic-chemistry.org Similarly, functionalized α,β-unsaturated carbonyl compounds can react with dienophiles like N-vinyl-2-oxazolidinone to yield dihydropyran derivatives. rsc.org

The reactivity in HDA reactions is governed by the frontier molecular orbitals (HOMO and LUMO) of the reactants. organic-chemistry.org "Normal demand" HDA reactions are facilitated by electron-withdrawing groups on the dienophile, while "inverse-electron-demand" HDA reactions are favored by electron-donating groups on the dienophile and an electron-poor diene. organic-chemistry.orgrsc.org This electronic tuning allows for a broad scope of potential starting materials.

[4+2] and [3+3] Cycloadditions to Dihydropyranones

Beyond the classic HDA approach, other cycloaddition strategies are extensively used to build the dihydropyranone skeleton. These are often classified by the number of atoms each reactant contributes to the new ring, primarily as [4+2] and [3+3] cycloadditions.

The [4+2] cycloaddition, mechanistically similar to the Diels-Alder reaction, remains a cornerstone for synthesizing six-membered rings. wikipedia.orgnih.gov An example involves the reaction of epoxides with 3-alkoxycyclobutanones, mediated by a Lewis acid, which proceeds via an intermolecular [4+2] cycloaddition to form 2,3-dihydro-4-pyranones diastereoselectively. researchgate.net

In recent years, organocatalytic [3+3] cycloadditions have emerged as a particularly effective method, especially those catalyzed by N-Heterocyclic Carbenes (NHCs). nih.govmdpi.com In these reactions, an α,β-unsaturated aldehyde can be activated by an NHC to act as a three-carbon (C3) synthon, which then reacts with another three-atom partner. researchgate.net For example, Li and co-workers developed a [3+3] annulation of α-bromoenals with β-tetralones to synthesize tricyclic dihydropyranones with high yields and enantioselectivity. nih.gov Another approach involves the cyclization of an enal with a 1,3-dicarbonyl compound. nih.gov

These cycloaddition reactions are fundamental in constructing the dihydropyranone core, offering multiple pathways to access a wide variety of substituted analogues. researchgate.net

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Mediator | Product Type | Ref. |

| Hetero-Diels-Alder | 1-Alkoxy-1-amino-1,3-butadiene | Electron-deficient dienophile | Mild thermal conditions | 6-Substituted 5,6-dihydropyran-2-one | nih.govorganic-chemistry.org |

| [4+2] Cycloaddition | Epoxide | 3-Alkoxycyclobutanone | Boron trifluoride etherate | 2,3-Dihydropyranone | researchgate.net |

| [3+3] Cycloaddition | α,β-Unsaturated aldehyde | 1,3-Dicarbonyl compound | N-Heterocyclic Carbene (NHC) | Trisubstituted dihydropyranone | nih.gov |

| [3+3] Cycloaddition | α-Bromoenal | β-Tetralone | N-Heterocyclic Carbene (NHC) | Tricyclic dihydropyranone | nih.gov |

Organocatalytic and Asymmetric Synthetic Approaches

The demand for enantiomerically pure compounds has driven the development of asymmetric synthesis, where organocatalysis plays a pivotal role. These methods utilize small, chiral organic molecules to catalyze reactions, leading to the formation of specific stereoisomers.

N-Heterocyclic Carbene (NHC) Organocatalysis for Dihydropyranone Synthesis

N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts for a multitude of chemical transformations, including the synthesis of dihydropyranones. nih.govmdpi.comresearchgate.net NHCs can activate aldehydes through the formation of a Breslow intermediate, which can then participate in various annulation reactions. nih.govnih.gov This strategy has been widely applied to both [4+2] and [3+3] cycloadditions to generate dihydropyranone derivatives. nih.govmdpi.com

A common NHC-catalyzed route involves the reaction of α,β-unsaturated aldehydes with compounds containing active methylene groups, such as β-ketoesters or 1,3-dicarbonyls. nih.govresearchgate.net The NHC catalyst facilitates the formation of an α,β-unsaturated acyl azolium intermediate, which acts as a Michael acceptor. researchgate.netacs.org Subsequent reaction with an enolate and cyclization yields the dihydropyranone product. acs.org This methodology is notable for its operational simplicity and the ability to generate polysubstituted dihydropyranones. researchgate.net For instance, a novel method was developed for the annulation of α,β-unsaturated aldehydes and benzyl (B1604629) ketones under oxidative conditions to give 4,5,6-trisubstituted dihydropyranones. researchgate.net

The versatility of NHC catalysis is further highlighted by its use in multicomponent reactions. One innovative method involves the reaction of three substrates—an aldehyde, an enal, and a nitroalkene—using a dual NHC catalytic system to produce 3,5,6-trisubstituted dihydropyranones. nih.gov

Chiral Catalyst-Mediated Stereoselective Dihydropyranone Formations

Beyond NHCs, other chiral organocatalysts are effective in mediating the stereoselective synthesis of dihydropyranones. Bifunctional organocatalysts, which possess both an acidic and a basic site, are particularly effective. metu.edu.tr For example, catalysts combining a thiourea (B124793) or squaramide unit (a hydrogen-bond donor) with a tertiary amine or quinine (B1679958) moiety (a Brønsted base) can simultaneously activate both the nucleophile and the electrophile in a reaction. metu.edu.tr This dual activation allows for highly organized transition states, leading to excellent stereocontrol.

Enantioselective synthesis of fused dihydropyranones has been achieved through a squaramide-catalyzed Michael addition/lactonization cascade reaction. nih.gov Isothiourea catalysts have also been used to promote asymmetric annulation processes. These catalysts react with anhydrides to form α,β-unsaturated acyl ammonium (B1175870) intermediates, which then undergo annulation with 1,3-dicarbonyls to give dihydropyranones. researchgate.net The mechanism can proceed through either a Michael addition–lactonization or a 1,2-addition followed by a nih.govnih.gov-rearrangement. researchgate.net

These catalyst-mediated approaches are crucial for accessing optically active dihydropyranones, which are valuable as chiral building blocks and in the synthesis of natural products. nih.gov

| Catalyst Type | Reactants | Reaction Type | Key Feature | Ref. |

| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated aldehyde + Benzyl ketone | Oxidative Annulation | Forms 4,5,6-trisubstituted dihydropyranones | researchgate.net |

| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated aldehyde + 1,3-Dicarbonyl | [3+3] Cycloaddition | Activation via Breslow intermediate | nih.gov |

| Squaramide | Not specified | Michael addition/Lactonization | Fused dihydropyranone synthesis | nih.gov |

| Isothiourea | Anhydride + 1,3-Dicarbonyl | Asymmetric Annulation | Forms α,β-unsaturated acyl ammonium intermediate | researchgate.net |

Enantioselective Ring-Closing Metathesis (RCM) in Dihydropyranone Synthesis

Ring-closing metathesis (RCM) is a robust and widely used reaction for the formation of cyclic alkenes, including unsaturated lactones like dihydropyranones. organic-chemistry.orgwikipedia.org The reaction involves the intramolecular metathesis of a diene, catalyzed by transition metal complexes, typically based on ruthenium or molybdenum. organic-chemistry.orgwikipedia.org The driving force for the reaction is often the formation of a stable cyclic product and the release of a small, volatile alkene like ethylene. organic-chemistry.org

The application of RCM to the synthesis of dihydropyranones typically starts with an acyclic precursor containing two terminal alkene functionalities appropriately positioned to form the six-membered ring upon cyclization. The stereochemical outcome of the reaction can be influenced by the substrate and the catalyst used. nih.gov For instance, the diastereoselective RCM of trienes derived from α-hydroxy carboxylic acid esters can produce dihydropyrans, with the selectivity depending on the steric bulk of substituents. nih.gov

Enantioselective RCM can be achieved by using prochiral substrates with chiral metathesis catalysts. beilstein-journals.org While enantioselective RCM of trienes is well-established, the related ring-closing enyne metathesis (RCEYM) using chiral catalysts is also a developing area for accessing chiral heterocyclic building blocks. beilstein-journals.org The functional group tolerance of modern RCM catalysts allows for the synthesis of structurally complex molecules, making it a valuable tool in medicinal chemistry and natural product synthesis. nih.govdrughunter.com

Rearrangement-Based Synthetic Pathways

Rearrangement reactions offer alternative and often elegant pathways to complex molecular scaffolds like dihydropyranones from simpler, readily available starting materials. These transformations involve the migration of an atom or group within a molecule, leading to a new constitutional isomer.

One notable rearrangement is the oxonia-Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an oxygen-containing hexa-1,5-diene system. Highly stereoselective 2-oxonia-Cope rearrangements have been employed to produce δ-hydroxy-α,β-unsaturated esters, which are direct precursors to 5,6-dihydropyran-2-ones upon lactonization. organic-chemistry.org This method can provide products with excellent enantioselectivities and control over the double bond geometry. organic-chemistry.org

Another strategy involves a Prins cyclization. This reaction typically involves the acid-catalyzed reaction of an alkene or alkyne with a carbonyl compound. mdpi.com A silyl-Prins cyclization, for example, can be used to construct the dihydropyran ring. However, this pathway can face competition from other reactions, such as the oxonia-Cope rearrangement, depending on the substrate and reaction conditions. mdpi.com

Tandem sequences that combine multiple reaction steps in one pot can also be considered rearrangement-based pathways in a broader sense. An aldol-lactonization procedure, for instance, involves the formation of a key carbon-carbon bond followed by an intramolecular cyclization to furnish the dihydropyranone ring system. nih.gov These sequential methods provide concise access to elaborate hydropyranone structures. nih.gov

2-Oxonia-Cope Rearrangements Leading to Dihydropyranone Systems

The 2-Oxonia-Cope rearrangement is a powerful variant of the classical Cope rearrangement used in organic synthesis to form carbon-carbon bonds. wikipedia.org It is classified as a chemicalbook.comchemicalbook.com-sigmatropic rearrangement, which proceeds through a six-membered, chair-like transition state and is thermally allowed by the Woodward-Hoffmann rules. wikipedia.org This reaction is particularly relevant for the synthesis of γ,δ-unsaturated carbonyl compounds, which are direct precursors to δ-lactones like dihydropyranones upon cyclization.

The rearrangement is a key step in certain Prins cyclization reactions, where it can compete with the direct cyclization pathway. nih.gov The process involves an oxocarbenium ion intermediate. Under typical Prins conditions, the 2-oxonia-Cope rearrangement can occur rapidly if the resulting oxocarbenium ion is energetically similar to or more stable than the starting ion. nih.gov The mechanism can be utilized as a strategic approach; for instance, an enantioselective allyl transfer reaction has been developed that proceeds via a 2-oxonia-Cope rearrangement. nih.gov By carefully designing the substrates and reaction conditions, this rearrangement can be favored to produce specific isomers that can then undergo lactonization to form the desired dihydropyranone ring system.

Optimization of Reaction Conditions and Yield for this compound Production

While specific literature detailing the optimization of this compound production is limited, as it is often identified as a degradation product of Orlistat, extensive research into the synthesis of analogous dihydropyranone structures provides a robust framework for optimizing reaction conditions. chemicalbook.comopulentpharma.com Key parameters influencing reaction efficiency and yield include the choice of solvent, reaction temperature and pressure, and the catalyst system.

Solvent Effects on Dihydropyranone Synthesis

The selection of a solvent is critical in the synthesis of dihydropyranones, as it can significantly impact reaction rates, yields, and selectivity. Studies on analogous systems have explored a variety of solvents, revealing that the optimal choice is highly dependent on the specific reactants and catalyst employed.

For instance, in a one-pot, three-component reaction to synthesize dihydropyranone derivatives, a mixture of water and ethanol (B145695) was found to be the most effective solvent system. researchgate.net In other syntheses, particularly those employing N-heterocyclic carbene (NHC) organocatalysts, aprotic solvents are common. Toluene and tert-butyl methyl ether (MTBE) have been identified as optimal solvents in different NHC-catalyzed reactions, providing the best yields. mdpi.com Acetonitrile (B52724) has also been shown to provide a good balance between substrate conversion and reaction selectivity in certain oxidative coupling reactions leading to related heterocyclic cores. scielo.br The choice of solvent can influence the solubility of reactants and catalysts, stabilize transition states, and in some cases, participate directly in the reaction mechanism.

Table 1: Effect of Different Solvents on the Yield of Dihydropyranone Analogues

| Catalyst System | Solvent | Outcome | Reference |

|---|---|---|---|

| KOH | Water:Ethanol (1:1) | Preeminent solvent for the reaction, leading to 92% yield under optimal conditions. | researchgate.net |

| N-Heterocyclic Carbene (Catalyst G) | tert-Butyl Methyl Ether (MTBE) | Provided the best yields for the reaction. | mdpi.com |

| N-Heterocyclic Carbene (Catalyst E) / DBU | Toluene | Optimal solvent, yielding products in 77-84% yield. | mdpi.com |

| N-Heterocyclic Carbene (Catalyst C) / NEt₃ | Tetrahydrofuran (THF) | Effective solvent for the chemoselective coupling reaction. | mdpi.com |

| Ag₂O | Acetonitrile | Afforded the best balance between conversion and selectivity. | scielo.br |

Temperature and Pressure Influence on Cyclization Reactions

Reaction temperature is a crucial parameter that directly affects the rate of dihydropyranone formation. Most laboratory-scale syntheses of these compounds are conducted at atmospheric pressure. The optimal temperature can vary significantly based on the reaction's activation energy and the stability of the reactants, intermediates, and catalysts.

In some cases, reactions proceed efficiently at room temperature, such as the synthesis of 1,4-dihydropyran derivatives using Ta-MOF nanostructures as a catalyst. nih.gov However, moderate heating is often beneficial. For a three-component synthesis of dihydropyranones catalyzed by potassium hydroxide (B78521), the yield was significantly improved by increasing the temperature from room temperature (60% yield) to 50°C (92% yield). researchgate.net Interestingly, a further increase to reflux conditions resulted in a decreased yield (65%), indicating that an optimal temperature exists to maximize product formation while minimizing side reactions or degradation. researchgate.net Conversely, some reactions require lower temperatures to improve selectivity; for example, investigating oxidative coupling at 0°C showed a decrease in both conversion and selectivity compared to room temperature. scielo.br

Catalyst Selection and Loading for Enhanced Dihydropyranone Formation

The choice of catalyst is fundamental to achieving high efficiency and selectivity in dihydropyranone synthesis. A wide array of catalysts, including bases, organocatalysts, and metal-organic frameworks, have been successfully employed for the synthesis of analogous compounds.

Simple bases like potassium hydroxide (KOH) have been shown to be effective. In one study, a catalyst loading of 15% KOH was found to be optimal for maximizing the yield of the dihydropyranone product. researchgate.net N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for these transformations, often used in combination with a base such as cesium carbonate (Cs₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com The specific structure of the NHC catalyst can significantly influence the reaction's success. mdpi.com Furthermore, novel heterogeneous catalysts, such as tantalum-based metal-organic framework (Ta-MOF) nanostructures, have been developed. These offer advantages like reusability and effectiveness at low catalyst loadings (e.g., 4 mg), often allowing the reaction to proceed efficiently at room temperature. nih.gov

Table 2: Various Catalyst Systems for the Synthesis of Dihydropyranone Analogues

| Catalyst | Co-Catalyst / Base | Catalyst Loading | Optimal Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Potassium Hydroxide (KOH) | N/A | 15% | 50°C in Water:Ethanol | 92% | researchgate.net |

| Ta-MOF nanostructures | N/A | 4 mg | Room Temperature in Water:Ethanol | Not specified | nih.gov |

| NHC Catalyst B | Cesium Carbonate (Cs₂CO₃) | Not specified | Room Temperature in Toluene | Good to Excellent | mdpi.com |

| NHC Catalyst E | DBU | Not specified | Not specified in Toluene | 77-84% | mdpi.com |

| NHC Catalyst C | Triethylamine (NEt₃) | Not specified | Not specified in THF | Not specified | mdpi.com |

Reaction Mechanisms and Chemical Transformations of 5 Hexyl 2 Undecyl 2,3 Dihydropyran 6 One

Electrophilic and Nucleophilic Reactivity of the Dihydropyranone Moiety

The 2,3-dihydropyran-6-one ring possesses both electrophilic and nucleophilic centers. The carbonyl carbon of the lactone is a primary electrophilic site, susceptible to attack by nucleophiles. Additionally, the carbon-carbon double bond can exhibit varied reactivity. While typically electron-rich and thus reactive towards electrophiles, the polarization of the π-system by the adjacent oxygen and carbonyl group can also render the β-carbon susceptible to nucleophilic conjugate addition.

The reactivity of the dihydropyranone core can be influenced by the nature of the attacking reagent. For instance, nucleophilic radicals, such as the difluoromethyl radical (•CF2H), tend to add to electron-poor positions of heterocyclic systems. nih.gov Conversely, electrophilic radicals like the trifluoromethyl radical (•CF3) will target electron-rich sites. nih.gov The alkyl substituents at the C-5 and C-2 positions of 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one will sterically and electronically influence the accessibility and reactivity of these sites.

| Reactive Site | Type of Reactivity | Attacking Species |

| Carbonyl Carbon (C-6) | Electrophilic | Nucleophiles (e.g., organometallics, alkoxides) |

| α-Carbon to Carbonyl (C-5) | Nucleophilic (as enolate) | Electrophiles (e.g., alkyl halides) |

| β-Carbon to Carbonyl (C-4) | Electrophilic/Nucleophilic | Electrophiles, Nucleophiles (conjugate addition) |

| Carbonyl Oxygen (O-6) | Nucleophilic | Protic acids, Lewis acids |

Ring-Opening and Ring-Contraction Mechanisms of 2,3-Dihydropyran-6-ones

The dihydropyranone ring can undergo ring-opening reactions under various conditions, often initiated by nucleophilic attack at the carbonyl carbon. For example, treatment with strong bases can lead to hydrolysis and subsequent opening of the lactone ring. Organocatalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to catalyze the ring-opening and retro-Claisen fragmentation of dihydropyranones. researchgate.net

Ring-opening can also be achieved through reactions with other nucleophiles, which has been reported for related dihydropyran systems. rsc.org Furthermore, cobalt-catalyzed ring-opening reactions of unstrained heterocycles like 2,5-dihydrofurans have been demonstrated, suggesting that similar transition-metal-catalyzed pathways could be explored for dihydropyranones. nih.govnih.gov These reactions often proceed through the formation of a metallacyclic intermediate. nih.gov

In some cases, ring-contraction mechanisms can occur, for instance, through rearrangements following specific functionalization. While less common, these pathways can provide access to highly functionalized five-membered ring systems.

Hydrolysis and Transesterification Pathways of the Lactone Functionality

The δ-lactone functionality in this compound is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by elimination of the alkoxide.

Transesterification, the conversion of one ester to another, is another key reaction of the lactone moiety. masterorganicchemistry.com This can occur under both acidic and basic catalysis, where an external alcohol acts as the nucleophile. masterorganicchemistry.comyoutube.com For instance, reacting this compound with an alcohol in the presence of an acid or base catalyst would lead to a ring-opened hydroxy ester. Intramolecular transesterification is also a crucial process, often utilized in the synthesis of lactones. organic-chemistry.org In the context of polymer chemistry, ring-opening transesterification polymerization of lactones is a common method for producing polyesters. researchgate.netnih.gov

| Reaction | Catalyst | Nucleophile | Product |

| Hydrolysis | Acid (H+) or Base (OH-) | Water | 6-hydroxy-5-hexyl-2-undecyl-4-enoic acid |

| Transesterification | Acid (H+) or Base (OR'-) | Alcohol (R'OH) | 6-hydroxy-5-hexyl-2-undecyl-4-enoate ester |

Alkylation and Functionalization at the Dihydropyranone Ring

The dihydropyranone ring offers several positions for alkylation and functionalization. The α-carbon (C-5) can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles, such as alkyl halides, in an alkylation reaction. nih.gov This allows for the introduction of new substituents at this position.

Furthermore, the double bond within the ring can be functionalized through various addition reactions. For example, electrophilic addition of halogens or other electrophiles would lead to functionalized saturated pyranones. Radical alkylation, a powerful tool for C-H functionalization, could also be applied to introduce alkyl groups at specific positions on the ring, potentially guided by the electronic nature of the heterocycle. nih.gov

Stereochemical Control in Chemical Transformations of this compound

The presence of a stereocenter at the C-2 position in this compound introduces the element of stereochemistry into its reactions. Any transformation at the chiral center or at adjacent positions must consider the potential for diastereoselectivity. The existing stereocenter can direct the approach of incoming reagents, a phenomenon known as substrate stereochemical control. youtube.com

For reactions that create new stereocenters, such as the alkylation at C-5 or addition reactions to the double bond, the facial selectivity of the attack will determine the stereochemical outcome. The bulky hexyl and undecyl groups will play a significant role in dictating the steric hindrance around the ring, influencing the approach of reagents and thus the stereoselectivity of the reaction. mdpi.com The synthesis of enantiopure dihydropyranones often relies on asymmetric synthesis strategies, employing chiral auxiliaries or catalysts to control the stereochemistry of the products. researchgate.netrijournals.com

Advanced Spectroscopic and Chromatographic Characterization Techniques for 5 Hexyl 2 Undecyl 2,3 Dihydropyran 6 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the carbon skeleton and the placement of protons, confirming the identity and purity of the compound.

The ¹H-NMR spectrum provides critical information about the chemical environment of the protons within the dihydropyranone ring. The protons at positions 2, 3, and 4 exhibit characteristic chemical shifts and coupling patterns. The proton at C2, being adjacent to the ring oxygen, is expected to resonate at a downfield chemical shift, typically in the range of 4.3-4.5 ppm. The diastereotopic protons at C3 would likely appear as complex multiplets around 2.3-2.5 ppm, while the olefinic proton at C4 would be further downfield in the region of 5.1-5.3 ppm due to the influence of the neighboring double bond and the carbonyl group.

Table 1: Hypothetical ¹H-NMR Data for Dihydropyranone Ring Protons of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 4.40 | m | - |

| H-3a | 2.45 | m | - |

| H-3b | 2.35 | m | - |

Note: Data are representative and may vary based on solvent and experimental conditions.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon framework. The carbonyl carbon (C6) of the lactone is highly deshielded and is expected to appear significantly downfield, typically around 165 ppm. The olefinic carbons, C4 and C5, would resonate in the vinylic region, with C5 being more downfield due to its direct attachment to the electron-withdrawing carbonyl group. The aliphatic carbons of the hexyl and undecyl chains, as well as the saturated carbons of the dihydropyranone ring, will appear in the upfield region of the spectrum. The carbon attached to the ring oxygen (C2) is characteristically found around 80 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for Key Carbons in this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C6 (C=O) | 165.2 |

| C5 | 145.8 |

| C4 | 105.5 |

| C2 | 80.1 |

| C3 | 30.5 |

Note: Data are representative and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the dihydropyranone ring, COSY would show correlations between H-2 and the H-3 protons, and between the H-3 protons and the H-4 proton, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. sdsu.edu This technique would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H-2 to C2, H-3 to C3, and H-4 to C4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. sdsu.edu Key HMBC correlations would include the correlation from the H-4 proton to the carbonyl carbon C6 and to C2, and from the H-2 proton to C3, C4, and the first carbon of the undecyl chain. These correlations are instrumental in piecing together the entire molecular puzzle.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Under Electron Ionization (EI) conditions, this compound would undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed, and its fragmentation would likely proceed via several pathways. A common fragmentation for long-chain alkyl compounds is the sequential loss of alkyl fragments. libretexts.org For lactones, a characteristic fragmentation involves the cleavage of the side chain at the carbon alpha to the ring oxygen. In this case, cleavage of the undecyl chain would be a prominent pathway. Another expected fragmentation is a retro-Diels-Alder reaction of the dihydropyranone ring.

Table 3: Plausible EI-MS Fragmentation Ions for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 336 | [M]⁺ |

| 253 | [M - C₆H₁₃]⁺ (Loss of hexyl radical) |

| 181 | [M - C₁₁H₂₃]⁺ (Loss of undecyl radical) |

Note: The relative intensities of these fragments would depend on the ionization energy.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, with a molecular formula of C₂₂H₄₀O₂, the calculated exact mass would be determined to several decimal places. This precise mass measurement is crucial for confirming the molecular formula and distinguishing it from other potential isobaric compounds.

Table 4: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass | Measured Exact Mass |

|---|---|---|

| [C₂₂H₄₀O₂ + H]⁺ | 337.30996 | 337.3101 |

Note: Measured mass is a representative value and would be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is crucial for confirming the presence of the characteristic δ-lactone (a six-membered cyclic ester) ring.

The most prominent and diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the lactone group. The position of this absorption band is sensitive to the ring size and any adjacent unsaturation.

Saturated six-membered δ-lactones typically exhibit a strong C=O stretching absorption in the 1750-1735 cm⁻¹ region. spcmc.ac.inmsu.edu However, the structure of this compound contains an endocyclic double bond conjugated with the carbonyl group (an α,β-unsaturated ester). This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and consequently lowering its stretching frequency. msu.edupg.edu.pl For α,β-unsaturated esters and δ-lactones, this absorption band is typically observed in the 1730–1715 cm⁻¹ range. spcmc.ac.in Therefore, a strong and sharp absorption peak is expected in this region for the target compound, providing clear evidence for the α,β-unsaturated δ-lactone functional group. Other significant bands would include C-O stretching vibrations, typically found between 1300-1050 cm⁻¹. spcmc.ac.in

Interactive Table: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (α,β-Unsaturated Lactone) | Stretch | 1715 - 1730 | Strong, Sharp |

| C=C (Alkene in ring) | Stretch | ~1650 | Medium to Weak |

| C-O (Ester) | Stretch | 1050 - 1300 | Strong |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For a non-polar, high molecular weight compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve critical but distinct roles.

HPLC is a premier technique for the separation and quantification of compounds that may not be sufficiently volatile or stable for gas chromatography. monadlabtech.com Given the long alkyl chains (hexyl and undecyl) of the target molecule, it is classified as a non-polar compound.

For such molecules, reversed-phase HPLC (RP-HPLC) is the method of choice. chromatographyonline.comlibretexts.org In this mode, the stationary phase is non-polar, while the mobile phase is a polar solvent mixture. libretexts.org A typical RP-HPLC setup for analyzing this compound would utilize a bonded-phase column, such as one with octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) ligands covalently attached to silica (B1680970) particles. libretexts.orgpharmaknowledgeforum.com

The mobile phase would consist of a polar solvent system, commonly a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. libretexts.orgpharmaknowledgeforum.com A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed. libretexts.org This approach ensures that compounds with a wide range of polarities can be eluted efficiently, providing sharp peaks and good resolution, which is essential for accurate purity assessment. Detection can be achieved using a UV detector if the molecule contains a chromophore (the α,β-unsaturated system in the lactone ring should absorb UV light) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Interactive Table: Typical RP-HPLC Parameters for Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| Column | Stationary Phase | C18 or C8, 5 µm particle size |

| Dimensions | 250 mm x 4.6 mm | |

| Mobile Phase | Solvents | Acetonitrile and Water |

| Mode | Gradient Elution (e.g., 70% to 100% Acetonitrile over 20 min) | |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 30 - 40 °C | |

| Detector | UV (at ~210 nm) or ELSD/CAD |

| Injection Volume | | 10 - 20 µL |

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov While this compound has a relatively high molecular weight, its analysis by GC is feasible, particularly for assessing the presence of more volatile impurities or byproducts. chromforum.org The analysis of high molecular weight lactones has been successfully demonstrated in various applications. nih.govresearchgate.net

The analysis would be performed using a high-temperature capillary column with a non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., HP-5MS). nist.gov A temperature-programmed analysis would be necessary, where the column oven temperature is gradually increased to facilitate the elution of the high-boiling-point analyte. The sample is injected into a heated port to ensure rapid vaporization. Detection is commonly achieved using a Flame Ionization Detector (FID), which is sensitive to nearly all organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.

Interactive Table: Suggested GC Parameters for Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| Column | Stationary Phase | 5% Phenyl Polydimethylsiloxane (e.g., HP-5MS) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | |

| Carrier Gas | Helium or Hydrogen, at a constant flow rate | |

| Injector | Temperature | 280 - 300 °C |

| Mode | Split/Splitless | |

| Oven Program | Temperature Profile | Initial temp 100°C, ramp at 10°C/min to 320°C, hold for 10 min |

| Detector | Type | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Computational and Theoretical Investigations of 5 Hexyl 2 Undecyl 2,3 Dihydropyran 6 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such studies for 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one would provide valuable insights into its chemical behavior. However, specific DFT calculations for this compound are not currently available.

A Molecular Electrostatic Potential (MEP) analysis would reveal the charge distribution within the this compound molecule. This would allow for the identification of electrophilic and nucleophilic sites, which are crucial for predicting how the molecule might interact with other chemical species. The MEP map would visually represent regions of positive and negative electrostatic potential. In the absence of specific studies on this compound, a hypothetical MEP analysis would likely show a region of negative potential around the carbonyl oxygen of the pyranone ring, indicating a site susceptible to electrophilic attack.

Average Local Ionization Energy (ALIE) and Fukui function calculations are used to quantify the reactivity of different atomic sites within a molecule. ALIE helps to identify the regions from which an electron is most easily removed, while Fukui functions indicate the change in electron density when the number of electrons in the molecule is altered, thus highlighting sites prone to nucleophilic, electrophilic, or radical attack. For this compound, these calculations would provide a more quantitative prediction of its reactive sites than MEP analysis alone.

Bond Dissociation Energy (BDE) analysis involves calculating the energy required to break specific bonds within a molecule. This information is critical for predicting the thermal stability of a compound and understanding its degradation pathways. A BDE analysis of this compound would identify the weakest bonds and thus the most likely points of fragmentation under thermal stress. Generally, bonds involving heteroatoms and those adjacent to double bonds might be expected to have lower dissociation energies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations would be invaluable for understanding the conformational flexibility and intermolecular interactions of this compound.

In the context of pharmaceutical research, MD simulations could be used to investigate the interactions between this compound and polymeric excipients. These simulations would help in predicting the miscibility and stability of the compound within a polymer matrix, which is crucial for the design of various formulations. The simulations would model the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the molecule and the polymer chains.

Data Tables

Due to the lack of specific computational studies on this compound, no data tables can be generated at this time.

Theoretical Studies on Stereochemical Preferences and Conformational Dynamics

No dedicated theoretical studies on the stereochemical preferences and conformational dynamics of this compound were found in the public domain. The presence of two long alkyl chains (hexyl and undecyl) suggests that the molecule would possess significant conformational flexibility. libretexts.org Computational analysis would be necessary to determine the preferred three-dimensional arrangements of these chains and their influence on the conformation of the dihydropyranone ring. Such studies often involve calculating the potential energy surface to identify stable conformers. libretexts.orgyoutube.com However, specific data, including energy profiles or preferred dihedral angles for this compound, have not been published. While computational studies have been used to investigate the stereochemistry of other substituted dihydropyrans, these findings cannot be directly extrapolated to provide quantitative data for this compound. mdpi.comnih.gov

Derivatization and Functionalization Strategies for 5 Hexyl 2 Undecyl 2,3 Dihydropyran 6 One

Modification of the Hexyl and Undecyl Side Chains

The hexyl and undecyl side chains of 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one are key determinants of its lipophilicity and steric profile. Modifications to these chains can significantly impact the molecule's solubility, membrane permeability, and interactions with biological targets. Strategies for their modification can be broadly categorized into terminal functionalization and chain alteration.

Terminal Functionalization: Introduction of functional groups at the terminus of the alkyl chains can be achieved through various synthetic routes. For instance, terminal halogenation followed by nucleophilic substitution can introduce a wide array of functionalities.

| Precursor | Reagent(s) | Product | Purpose of Derivatization |

| Terminal Alkene | 1. 9-BBN 2. H₂O₂, NaOH | Primary Alcohol | Introduction of a hydroxyl group for further conjugation or to increase polarity. |

| Terminal Alkene | 1. O₃ 2. DMS | Aldehyde | A versatile handle for subsequent reactions like reductive amination or Wittig olefination. |

| Primary Alcohol | 1. PBr₃ | Alkyl Bromide | Formation of a good leaving group for nucleophilic substitution reactions. |

| Alkyl Bromide | NaN₃ | Alkyl Azide (B81097) | Precursor for click chemistry (e.g., Huisgen cycloaddition) to form triazoles. |

Chain Alteration: The length and branching of the alkyl chains can also be modified. For example, cross-metathesis reactions with other olefins could be employed to shorten or lengthen the chains. The introduction of branching can influence the molecule's packing in solid-state materials and its conformational flexibility. The length of alkyl side chains has been shown to control the formation of different polymorphs in other classes of organic molecules, which can influence their electronic properties. rsc.org

Functionalization of the Dihydropyranone Ring System

The 2,3-dihydropyran-6-one ring is a reactive moiety susceptible to a variety of transformations, allowing for the introduction of diverse functional groups and the alteration of the core structure. Key strategies include reactions at the double bond, modifications at the α- and γ-positions to the carbonyl group, and ring-opening reactions.

Reactions at the Endocyclic Double Bond: The double bond within the dihydropyranone ring can undergo several addition reactions.

| Reaction Type | Reagent(s) | Product |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Diol |

| Hydrogenation | H₂, Pd/C | Tetrahydropyranone |

| Michael Addition | R₂CuLi (Gilman reagents) | 3-Alkyl-tetrahydropyranone |

The resulting tetrahydropyranone derivatives from these reactions can exhibit different stereochemical arrangements, which can be controlled by the choice of reagents and reaction conditions. rsc.orgnih.gov

Modifications at the α-Position: The carbon atom adjacent to the carbonyl group (α-position) can be functionalized through enolate chemistry.

| Reaction Type | Reagent(s) | Product |

| Aldol (B89426) Condensation | 1. LDA 2. Aldehyde (R-CHO) | α-(Hydroxyalkyl) derivative |

| Alkylation | 1. LDA 2. Alkyl halide (R-X) | α-Alkyl derivative |

| Selenylation | 1. LDA 2. PhSeBr | α-Phenylselenyl derivative |

These modifications allow for the introduction of a wide range of substituents that can fine-tune the electronic and steric properties of the molecule.

Synthesis of Conjugates and Hybrid Molecules Containing the 2,3-Dihydropyran-6-one Moiety

The functional handles introduced through the derivatization strategies mentioned above can be utilized to synthesize conjugates and hybrid molecules. This approach is valuable for developing molecules with dual or enhanced functionalities, such as targeted drug delivery systems or multifunctional materials.

For instance, a terminal azide group on one of the alkyl chains can be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biomolecule, a fluorescent dye, or a polymer. Similarly, a terminal alcohol can be esterified with a carboxylic acid-containing molecule of interest.

The dihydropyranone ring itself can be part of a larger molecular construct. For example, multicomponent reactions have been employed to synthesize complex heterocyclic systems fused to a pyranone ring. nih.gov

Strategies for Introducing Additional Stereocenters or Stereoselective Transformations

The existing stereocenter at the C2 position of this compound can direct the stereochemical outcome of subsequent reactions, allowing for the diastereoselective synthesis of new derivatives. Furthermore, stereoselective transformations can be employed to create new stereocenters with high control.

Diastereoselective Reactions:

Michael Addition: The conjugate addition of nucleophiles to the α,β-unsaturated lactone can be highly diastereoselective, with the incoming nucleophile approaching from the face opposite to the bulky undecyl group at C2. nih.gov

Epoxidation and Dihydroxylation: The facial selectivity of these reactions on the endocyclic double bond can be influenced by the stereocenter at C2, leading to the preferential formation of one diastereomer.

Enantioselective Synthesis: While the parent molecule is chiral, enantioselective methods can be used in the synthesis of dihydropyranone derivatives to control the absolute stereochemistry. Organocatalysis, particularly with N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the enantioselective synthesis of various substituted dihydropyran-2-ones. nih.govmdpi.com These methods often involve cycloaddition reactions where the catalyst controls the stereochemical outcome. mdpi.com

| Catalytic System | Reaction Type | Stereochemical Outcome |

| Chiral N-Heterocyclic Carbene (NHC) | [4+2] Cycloaddition | High enantioselectivity |

| Chiral Phase-Transfer Catalyst | Alkylation of enolate | Enantioselective α-functionalization |

| Chiral Lewis Acid | Diels-Alder Reaction | Enantioselective formation of fused ring systems |

By employing these strategies, libraries of stereochemically defined derivatives of this compound can be generated for further investigation.

Research Applications Beyond Direct Biological Activity

Role as Synthetic Intermediates in Complex Molecule Synthesis

5-Hexyl-2-undecyl-2,3-dihydropyran-6-one has been identified as a key intermediate in the synthesis of more complex pharmaceutical molecules. A prominent example is its role in the production of Orlistat, a potent inhibitor of gastrointestinal lipases used in the management of obesity. researchgate.net In several synthetic routes leading to Orlistat, a racemic mixture of the dihydropyranone serves as a crucial precursor. researchgate.net

The synthesis of Orlistat involves a multi-step process where the dihydropyranone ring is eventually transformed into the β-lactone (oxetanone) core of the final active pharmaceutical ingredient. researchgate.net The diastereoselective hydrogenation of the dihydropyranone intermediate is a critical step, establishing the required stereochemistry for the subsequent stages of the synthesis. researchgate.net This pivotal role underscores the importance of this compound as a synthetic intermediate, enabling the construction of intricate molecular architectures with significant therapeutic value.

Utilization as Building Blocks for Diverse Heterocyclic Systems

The pyran-2-one scaffold, present in this compound, is recognized as a powerful building block in organic synthesis for the construction of a wide array of heterocyclic compounds. researchgate.netresearchgate.net These derivatives can undergo various chemical transformations, including rearrangement reactions where the pyran nucleus is opened by nucleophilic reagents. This reactivity allows for the synthesis of diverse heterocyclic systems such as pyridines, pyrazoles, and isoxazoles.

The electrophilic and nucleophilic sites within the pyran-2-one core provide multiple avenues for chemical modification. While specific research detailing the transformation of this compound into other heterocyclic systems is not extensively documented, its structural class suggests significant potential for such applications. The long alkyl chains (hexyl and undecyl groups) also offer opportunities for creating novel heterocyclic structures with specific lipophilic properties, which could be of interest in medicinal chemistry and materials science.

Development of Analytical Reference Standards (e.g., for HPLC applications)

This compound serves as a critical analytical reference standard, particularly in the pharmaceutical industry. lgcstandards.com It is commercially available as a high-quality reference material for pharmaceutical testing. lgcstandards.com Its primary application in this context is for the identification and quantification of impurities in Orlistat drug products.

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceuticals. nih.gov The availability of well-characterized reference standards like this compound is essential for the validation of these analytical methods. nih.gov By using this compound as a standard, analytical chemists can accurately determine the levels of this specific impurity in batches of Orlistat, ensuring the safety and quality of the final medicinal product.

| Compound | CAS Number | Application |

| This compound | 130676-64-1 | Analytical Reference Standard |

| Orlistat | 96829-58-2 | Active Pharmaceutical Ingredient |

Investigations into Chemical Impurity Profiling and Control in Organic Synthesis Research

The study of impurities is a fundamental aspect of pharmaceutical development and manufacturing. This compound is recognized as a significant impurity in the synthesis of Orlistat. researchgate.netpharmaffiliates.compharmaffiliates.compharmaffiliates.comanalyticachemie.in Its presence can arise from the manufacturing process of the drug substance.

Future Research Directions for 5 Hexyl 2 Undecyl 2,3 Dihydropyran 6 One

Exploration of Novel Synthetic Pathways for Enhanced Atom Economy and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. Future research on 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one should prioritize the exploration of novel synthetic pathways that maximize atom economy and adhere to the principles of green chemistry. cdn-website.comwikipedia.orgjocpr.com Current synthetic strategies for dihydropyranone cores often involve multi-step processes that may generate significant waste.

Future investigations could focus on:

Catalytic Approaches: The use of organocatalysts, particularly N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the synthesis of dihydropyranones. mdpi.comresearchgate.net Research should aim to develop highly efficient and selective catalytic systems that can construct the dihydropyranone skeleton in a single step from readily available starting materials. This could involve the design of new catalysts or the optimization of reaction conditions to improve yields and reduce catalyst loading.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of reaction control, scalability, and safety, while also minimizing solvent usage and waste generation.

| Synthetic Strategy | Key Advantages |

| Organocatalysis (e.g., NHCs) | High efficiency, stereoselectivity, mild reaction conditions. mdpi.comresearchgate.net |

| Renewable Feedstocks | Increased sustainability, reduced reliance on fossil fuels. |

| Flow Chemistry | Enhanced reaction control, scalability, improved safety. |

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

While the biological activities of many dihydropyranone derivatives have been explored, detailed mechanistic studies at the molecular level are often lacking. nih.gov For this compound, future research should be directed towards elucidating its specific interactions with biological targets. Dihydropyrimidinones, a related class of compounds, have shown a range of biological activities, including antitumoral, anti-inflammatory, and antibacterial properties, suggesting that dihydropyranones may also possess interesting pharmacological profiles. nih.gov

Key research directions include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or pathways that interact with the compound.

Binding Site Characterization: Employing biophysical methods like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) to determine the precise binding mode of the compound to its target.

In Vivo Studies: Moving beyond in vitro assays to investigate the compound's efficacy, pharmacokinetics, and pharmacodynamics in relevant animal models to better understand its potential as a therapeutic agent. nih.gov

High-Throughput Screening and Computational Design of Dihydropyranone Libraries for Specific Research Targets

High-throughput screening (HTS) is a powerful tool for discovering new bioactive compounds. nih.govnih.gov Future research should involve the design and synthesis of a focused library of dihydropyranone analogs, including this compound, for screening against a variety of biological targets.

This research area would benefit from:

Library Design and Synthesis: Creating a diverse library of dihydropyranones with variations in the substituents at different positions of the pyranone ring. This will allow for the exploration of structure-activity relationships (SAR).

HTS Campaigns: Screening the dihydropyranone library against a wide range of assays targeting different diseases, such as cancer, infectious diseases, and inflammatory disorders. nih.gov

Computational Modeling: Using computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the biological activity of new dihydropyranone derivatives and to guide the design of more potent and selective compounds.

| Screening Approach | Objective |

| High-Throughput Screening (HTS) | Rapidly screen large numbers of compounds to identify "hits". nih.govnih.gov |

| Fragment-Based Screening | Identify small, low-affinity fragments that can be optimized into potent leads. |

| Virtual Screening | Use computational methods to predict the binding of compounds to a target. |

Integration of this compound into Advanced Materials or Supramolecular Chemistry Research

The unique structural features of this compound, including its lactone functionality and long alkyl chains, make it an interesting candidate for applications in materials science and supramolecular chemistry. nih.govchimia.chfrontiersin.orgnih.gov

Future research could explore:

Self-Assembly: Investigating the ability of the compound to self-assemble into ordered structures, such as micelles, vesicles, or organogels, driven by non-covalent interactions like hydrogen bonding and van der Waals forces. nih.gov

Polymer Synthesis: Using the dihydropyranone as a monomer or a functional building block for the synthesis of novel polymers with tailored properties. The lactone ring could potentially be opened to create polyesters.

Functional Materials: Exploring the incorporation of the compound into functional materials, such as liquid crystals or stimuli-responsive materials, where the long alkyl chains could influence the material's organization and properties.

Methodological Advancements in Spectroscopic and Computational Characterization for Complex Dihydropyranone Structures

The unambiguous determination of the structure and stereochemistry of complex organic molecules is crucial for understanding their properties and function. For dihydropyranones, especially those with multiple stereocenters, this can be a challenging task.

Future research should focus on:

Advanced NMR Techniques: Utilizing advanced NMR techniques, such as residual dipolar coupling (RDC) analysis and solid-state NMR, to provide more detailed structural information.

Chiroptical Spectroscopy: Employing chiroptical methods like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) in conjunction with quantum chemical calculations to determine the absolute configuration of chiral dihydropyranones.

Computational Chemistry: Developing and applying more accurate and efficient computational methods, such as density functional theory (DFT), to predict spectroscopic properties and to aid in the structural elucidation of complex dihydropyranone structures. mdpi.com The use of computational tools can help in understanding transition state structures and reaction mechanisms. mdpi.com

| Characterization Technique | Information Provided |

| Advanced NMR (e.g., RDC) | Detailed 3D structural information in solution. |

| Chiroptical Spectroscopy (VCD, ECD) | Determination of absolute stereochemistry. |

| Computational Chemistry (DFT) | Prediction of spectroscopic properties, elucidation of reaction mechanisms. mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one, and what challenges are associated with its stereochemical control?

- Methodological Answer : Synthesis typically involves cyclization of keto-esters or lactonization of hydroxy-acid precursors. For pyranone derivatives, microwave-assisted synthesis or catalytic ring-closing metathesis (RCM) can improve yield . Stereochemical control requires chiral catalysts (e.g., Sharpless catalysts) or enantioselective enzymatic methods, as the hexyl and undecyl substituents may induce steric hindrance. Nuclear Magnetic Resonance (NMR) and chiral HPLC should be used to confirm stereochemistry .

Q. How can researchers accurately characterize the physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : Differential Scanning Calorimetry (DSC) is recommended, with a reported range of 56–58.8°C .

- Solubility : Perform phase-solubility studies in solvents like DMSO, ethanol, and hexane, noting its lipophilic nature due to long alkyl chains.

- Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products .

Q. What analytical techniques are most suitable for quantifying this compound in complex matrices?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection (λ = 210–240 nm) for quantification. For trace analysis, LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides higher sensitivity. Validate methods per ICH Q2(R1) guidelines, including linearity (R² > 0.995) and recovery (90–110%) .

Advanced Research Questions

Q. How can conflicting data on the compound’s toxicity be resolved, given the incomplete toxicological profile in existing literature?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, exposure time). Address this by:

- Conducting parallel assays (e.g., MTT, Ames, and zebrafish embryotoxicity tests) under standardized OECD guidelines.

- Using computational toxicology tools (e.g., QSAR models) to predict acute oral toxicity and cross-validate with in vitro data .

Q. What role does the compound’s stereochemistry play in its biological activity, and how can this be systematically studied?

- Methodological Answer : Enantiomers may exhibit divergent bioactivity due to receptor-binding specificity. To assess this:

- Synthesize enantiopure forms via asymmetric catalysis .

- Compare IC₅₀ values in target assays (e.g., enzyme inhibition) and use molecular docking simulations to map stereochemical interactions with proteins (e.g., CYP450 isoforms) .

Q. What experimental strategies are effective in evaluating the compound’s environmental fate, given its potential ecological persistence?

- Methodological Answer :

- Perform OECD 301/307 biodegradation tests to measure half-life in soil/water.

- Use high-resolution mass spectrometry (HRMS) to identify transformation products in simulated ecosystems.

- Model bioaccumulation potential via octanol-water partition coefficients (log P ≈ 5.2, estimated from structural analogs) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Synthesize analogs with modified alkyl chain lengths (e.g., replacing hexyl with pentyl) or substituents (e.g., introducing hydroxyl groups).

- Test analogs in bioassays (e.g., antimicrobial, anti-inflammatory) and correlate activity with descriptors like log P, polar surface area, and H-bond donors. Multivariate regression analysis can identify critical SAR parameters .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data across studies?

- Methodological Answer :

- Verify purity via elemental analysis (C, H, N) and HPLC (>98%).

- Replicate DSC measurements under inert atmospheres to prevent oxidation.

- Cross-reference NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., ACD/Labs or ChemDraw) to resolve discrepancies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.